molecular formula C8H4F3IN2 B15201798 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)- CAS No. 1014613-46-7

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-

Cat. No.: B15201798
CAS No.: 1014613-46-7
M. Wt: 312.03 g/mol
InChI Key: PVQFPIBCYBPANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-: is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The compound is characterized by the presence of an iodine atom at the 4-position and a trifluoromethyl group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine derivatives, including 4-iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, can be synthesized through various methodsThe iodination can be achieved using iodine or iodine monochloride under suitable conditions . The trifluoromethylation can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Mechanism of Action

Properties

CAS No.

1014613-46-7

Molecular Formula

C8H4F3IN2

Molecular Weight

312.03 g/mol

IUPAC Name

4-iodo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)6-3-4-5(12)1-2-13-7(4)14-6/h1-3H,(H,13,14)

InChI Key

PVQFPIBCYBPANG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1I)C=C(N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.